3-(1,2-Propadienyl)-2-oxazolidinone
Overview
Description
3-(1,2-Propadienyl)-2-oxazolidinone is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a propadienyl group attached to an oxazolidinone ring. Its properties and reactivity make it a valuable substance in organic synthesis and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Propadienyl)-2-oxazolidinone typically involves the reaction of propadiene derivatives with appropriate oxazolidinone precursors. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2-Propadienyl)-2-oxazolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles and electrophiles are employed to facilitate substitution reactions.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including derivatives with altered functional groups. These products are valuable in further chemical synthesis and research.
Scientific Research Applications
3-(1,2-Propadienyl)-2-oxazolidinone has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-(1,2-Propadienyl)-2-oxazolidinone exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules to produce its desired outcomes. Understanding these mechanisms is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
3-(1,2-Propadienyl)-2-oxazolidinone is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Oxazolidinones: These compounds share the oxazolidinone ring but differ in their substituents.
Propadiene derivatives: These compounds contain the propadienyl group but may have different functional groups attached.
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Properties
InChI |
InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h3H,1,4-5H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSZJMQGRCDCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666055 | |
Record name | 3-Propadienyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250728-91-7 | |
Record name | 3-Propadienyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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